4-(Isobutyrylamino)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutyrylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with isobutyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of isobutyryl chloride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 4-aminobenzoic acid and isobutyryl chloride
Solvent: Industrial-grade solvents such as dichloromethane
Purification: Recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-(Isobutyrylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-(Isobutyrylamino)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isobutyrylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Isobutyrylamino)benzoic acid.
Isobutyryl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific amide linkage and the presence of both aromatic and aliphatic components. This combination of features makes it valuable in various research and industrial applications, distinguishing it from other benzoic acid derivatives.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWFUEUNNVEJQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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